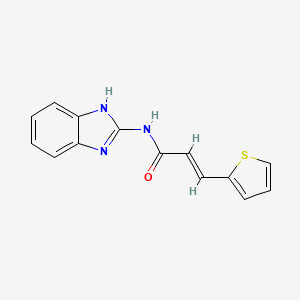![molecular formula C14H12F3NO2 B5830573 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as FTPP, is a synthetic compound that has gained significant attention in scientific research. FTPP is a yellow crystalline powder that is soluble in organic solvents. This compound has been used as a precursor in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is not well understood. However, it is believed that 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have a range of biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory and analgesic properties. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to have antioxidant properties, which can protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has several advantages for lab experiments. This compound is relatively easy to synthesize and yields high purity 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been extensively studied, and its properties are well characterized. However, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has some limitations for lab experiments. This compound is not very water-soluble, which can limit its use in certain experiments. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone can be expensive to synthesize, which can limit its availability for some researchers.
Future Directions
There are several future directions for the study of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. One potential area of research is the development of new synthetic methods for 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Finally, the potential therapeutic applications of 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone should be further explored in preclinical and clinical studies.
Synthesis Methods
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone can be synthesized by the reaction of 2-acetylfuran and 3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. This method is relatively simple and yields high purity 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone.
Scientific Research Applications
1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been extensively used in scientific research as a precursor in the synthesis of various biologically active compounds. This compound has been used in the synthesis of potent antitumor agents, anti-inflammatory agents, and analgesics. Additionally, 1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been used in the synthesis of compounds with potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-(furan-2-yl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)10-3-1-4-11(9-10)18-7-6-12(19)13-5-2-8-20-13/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESQRCPWXWZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC(=O)C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)



![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)
